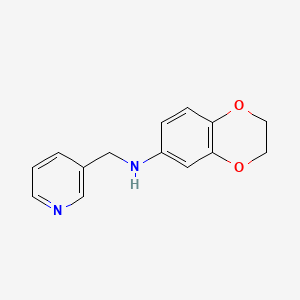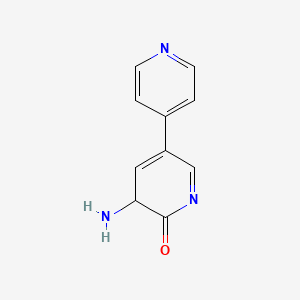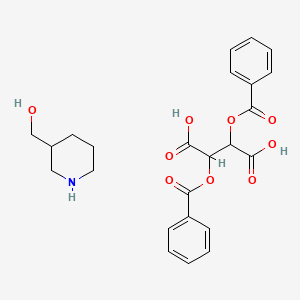![molecular formula C12H22BN3O6 B14790459 [1-[2-[(2-Acetamido-3-hydroxypropanoyl)amino]propanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B14790459.png)
[1-[2-[(2-Acetamido-3-hydroxypropanoyl)amino]propanoyl]pyrrolidin-2-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its boronic acid functional group, which is known for its unique reactivity and versatility in various chemical reactions. The presence of the acetamido and hydroxypropanamido groups further enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
The synthesis of (1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the boronic acid group, and the incorporation of the acetamido and hydroxypropanamido groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve the use of flow microreactors to enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The acetamido and hydroxypropanamido groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of (1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The acetamido and hydroxypropanamido groups further enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to (1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid include other boronic acid derivatives, such as:
Phenylboronic acid: Known for its use in Suzuki coupling reactions.
Methylboronic acid: Used in the synthesis of various organic compounds.
Vinylboronic acid: Utilized in polymer chemistry and material science.
What sets (1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H22BN3O6 |
|---|---|
Peso molecular |
315.13 g/mol |
Nombre IUPAC |
[1-[2-[(2-acetamido-3-hydroxypropanoyl)amino]propanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H22BN3O6/c1-7(14-11(19)9(6-17)15-8(2)18)12(20)16-5-3-4-10(16)13(21)22/h7,9-10,17,21-22H,3-6H2,1-2H3,(H,14,19)(H,15,18) |
Clave InChI |
VMNPHHYBVMEQSC-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



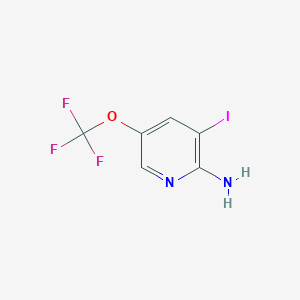
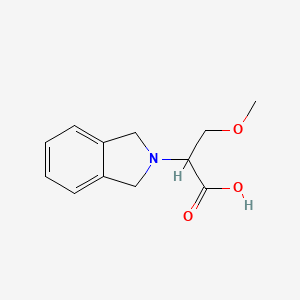
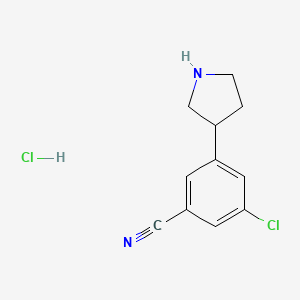
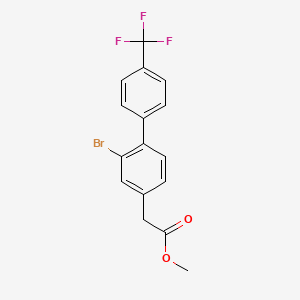
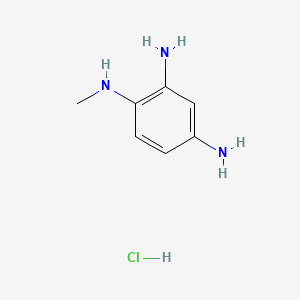
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
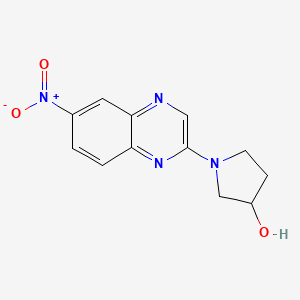
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
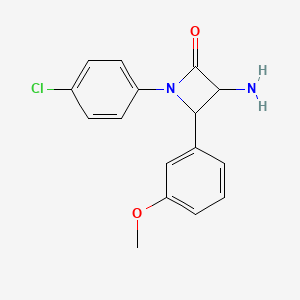
![N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid](/img/structure/B14790441.png)
